Amphidinolide T4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

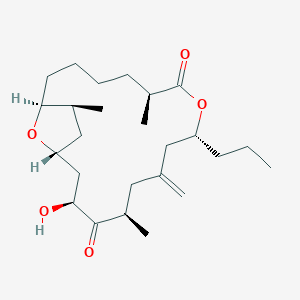

Amphidinolide T4, also known as this compound, is a useful research compound. Its molecular formula is C25H42O5 and its molecular weight is 422.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Amphidinolide T4

The total synthesis of this compound has been achieved through various methods, highlighting its complex structure and the challenges associated with synthesizing such natural products. Key synthetic strategies include:

- Nickel-Catalyzed Reductive Coupling : This method involves alkyne-aldehyde coupling reactions that effectively form the macrocyclic structure of this compound. The approach allows for high diastereoselectivity and yields, making it a preferred method in synthetic organic chemistry .

- Ring-Closing Metathesis : Developed by Fürstner and colleagues, this technique was pivotal in constructing the macrocycle of this compound. It demonstrated efficiency in forming complex structures with multiple stereogenic centers .

This compound exhibits notable cytotoxicity against various cancer cell lines, making it a candidate for further pharmacological studies. The following table summarizes its cytotoxic effects compared to other amphidinolides:

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| This compound | 0.72 (L1210) | Murine lymphoma cells |

| Amphidinolide H | 0.00048 | L1210 (murine) |

| Amphidinolide B | 0.0054 | KB (human epidermoid carcinoma) |

| Amphidinolide G | 0.0021 | KB |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, Amphidinolide H shows significantly higher potency compared to T4, suggesting that structural modifications can greatly influence biological activity .

Therapeutic Potential

Given its cytotoxic properties, this compound is being investigated for potential therapeutic applications in oncology:

- Cancer Treatment : Due to its ability to inhibit tumor cell growth, there is ongoing research into using this compound as a lead compound for developing new anticancer therapies.

- Combination Therapies : Studies suggest that combining amphidinolides with other chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Fürstner et al. (2002) : This study detailed the total synthesis of this compound utilizing innovative synthetic strategies that emphasize stereocontrol and yield optimization .

- Kobayashi et al. (2005) : Investigated the cytotoxic effects of various amphidinolides on different cancer cell lines, providing insights into their therapeutic potential and mechanisms .

- Romiti's Thesis (2015) : Presented comprehensive syntheses of amphidinolides including T4, emphasizing the importance of synthetic methodology in producing biologically active compounds .

化学反応の分析

Nickel-Catalyzed Reductive Coupling Reactions

Amphidinolide T4’s synthesis leverages nickel-catalyzed reductive couplings for fragment assembly and macrocyclization:

Intermolecular Alkyne-Epoxide Coupling

-

Reaction : Site-selective coupling of a diyne with an epoxide to construct the C13–C21 fragment.

-

Conditions : Ni(cod)₂, tributylphosphine, excess epoxide (700 mol%), solvent-free, 72–75°C .

-

Outcome :

Intramolecular Alkyne-Aldehyde Macrocyclization

-

Reaction : Reductive cyclization of alkynal 9 to form the 19-membered macrocycle.

-

Conditions : Ni(cod)₂ (20 mol%), tributylphosphine (40 mol%), Zn (2.5 equiv), THF, 23°C .

-

Outcome :

Ring-Closing Metathesis (RCM)

A pivotal step in alternative synthetic routes involves RCM for macrocycle formation:

SnCl₄-Mediated Alkylation

Negishi Cross-Coupling

Oxidation and Protecting Group Manipulations

Critical steps for functional group interconversion:

Methylenation of Ketones

Challenging due to steric hindrance in the macrocycle:

Stereoselective Dihydroxylation and Silylation

-

Dihydroxylation :

-

Silylation :

Table 1: Macrocyclization Methods Comparison

| Method | Catalyst/Reagent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Ni-catalyzed reductive | Ni(cod)₂, P(n-Bu)₃ | 44 | >10:1 dr | |

| RCM | Grubbs II | 86 | Conformationally biased |

Table 2: Functional Group Transformations

| Step | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Epoxide-alkyne coupling | Ni(cod)₂, Zn | 46 | |

| Methylenation | Nysted’s reagent, TiCl₄ | 65–75 | |

| Dihydroxylation | OsO₄, NMO | 85 |

特性

分子式 |

C25H42O5 |

|---|---|

分子量 |

422.6 g/mol |

IUPAC名 |

(1S,6S,9R,13R,15S,17R,19S)-15-hydroxy-6,13,19-trimethyl-11-methylidene-9-propyl-8,20-dioxabicyclo[15.2.1]icosane-7,14-dione |

InChI |

InChI=1S/C25H42O5/c1-6-9-20-13-16(2)12-19(5)24(27)22(26)15-21-14-18(4)23(29-21)11-8-7-10-17(3)25(28)30-20/h17-23,26H,2,6-15H2,1,3-5H3/t17-,18-,19+,20+,21+,22-,23-/m0/s1 |

InChIキー |

XPLWHMBNFWWZPU-IJZRVPMXSA-N |

異性体SMILES |

CCC[C@@H]1CC(=C)C[C@H](C(=O)[C@H](C[C@H]2C[C@@H]([C@@H](O2)CCCC[C@@H](C(=O)O1)C)C)O)C |

正規SMILES |

CCCC1CC(=C)CC(C(=O)C(CC2CC(C(O2)CCCCC(C(=O)O1)C)C)O)C |

同義語 |

amphidinolide T4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。